N-cyclopropyl-N-methylsulfamoyl chloride
Overview
Description
N-cyclopropyl-N-methylsulfamoyl chloride: is an organosulfur compound with the molecular formula C4H8ClNO2S. It is a sulfamoyl chloride derivative, characterized by the presence of a cyclopropyl group and a methyl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropylamine Route: One common method involves the reaction of cyclopropylamine with chlorosulfonic acid. The reaction typically occurs at low temperatures to control the exothermic nature of the process.
Methylamine Route:
Industrial Production Methods: Industrial production of N-cyclopropyl-N-methylsulfamoyl chloride often involves the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-cyclopropyl-N-methylsulfamoyl chloride can undergo nucleophilic substitution reactions, where the chloride group is replaced by various nucleophiles.
Oxidation Reactions: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of this compound can yield amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.
Major Products:
Substitution Reactions: Products include various substituted sulfamoyl compounds.
Oxidation Reactions: Products include sulfonyl derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: N-cyclopropyl-N-methylsulfamoyl chloride is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It is employed in the synthesis of complex organic molecules, including agrochemicals and dyes.
Biology:
Enzyme Inhibition Studies: This compound is used in studies to investigate the inhibition of enzymes involved in metabolic pathways.
Medicine:
Drug Development: It serves as a building block in the development of drugs targeting specific biological pathways.
Industry:
Polymer Production: this compound is used in the production of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-methylsulfamoyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets include nucleophilic sites on enzymes and other biomolecules, where it can form covalent bonds, thereby inhibiting their activity. The pathways involved often include metabolic and signaling pathways where sulfamoyl derivatives play a role.
Comparison with Similar Compounds
N-methylsulfamoyl chloride: Similar in structure but lacks the cyclopropyl group.
N-cyclopropylsulfamoyl chloride: Similar but lacks the methyl group.
N-ethyl-N-methylsulfamoyl chloride: Similar but has an ethyl group instead of a cyclopropyl group.
Uniqueness: N-cyclopropyl-N-methylsulfamoyl chloride is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct reactivity and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
N-cyclopropyl-N-methylsulfamoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2S/c1-6(4-2-3-4)9(5,7)8/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNYZAPPVYTBFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338449-00-6 | |
Record name | N-cyclopropyl-N-methylsulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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